molecular formula C18H19BrN2O3 B268905 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide

3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide

カタログ番号 B268905
分子量: 391.3 g/mol
InChIキー: UDWAPJNNTFDRBV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide, also known as BAY 73-6691, is a novel and potent inhibitor of soluble guanylate cyclase (sGC) that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.

作用機序

3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 is a potent and selective inhibitor of sGC, an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger molecule that plays a critical role in regulating vascular tone, platelet aggregation, and smooth muscle cell proliferation. By inhibiting sGC, 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 increases the levels of cGMP, leading to vasodilation, antiplatelet effects, and antiproliferative effects.
Biochemical and Physiological Effects:
3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 has been shown to have several biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and inhibition of smooth muscle cell proliferation. In animal models of PAH, 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 has been shown to improve pulmonary hemodynamics, reduce pulmonary vascular resistance, and increase exercise capacity. In animal models of heart failure, 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 has been shown to reduce cardiac hypertrophy and improve cardiac function. Furthermore, 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 has been shown to inhibit sickle cell hemoglobin polymerization, which may have therapeutic implications for sickle cell disease.

実験室実験の利点と制限

One of the major advantages of 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 is its potency and selectivity for sGC inhibition. This allows for precise modulation of the cGMP signaling pathway, which may have therapeutic implications in various diseases. However, one of the limitations of 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 is its poor solubility in aqueous solutions, which may limit its use in certain experimental settings.

将来の方向性

There are several future directions for the research and development of 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691. One area of interest is the potential therapeutic applications of 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 in other diseases, such as hypertension and renal disease. Another area of interest is the development of more potent and selective sGC inhibitors that may have improved pharmacokinetic properties. Finally, the use of 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 in combination with other therapies, such as phosphodiesterase type 5 (PDE5) inhibitors, may have synergistic effects and improve therapeutic outcomes.

合成法

The synthesis of 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 involves the reaction of 3-bromo-4-methylbenzoic acid with N-(4-aminophenyl)-2-methoxyethylamine in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form the intermediate amide. The intermediate amide is then treated with 4-fluorobenzoyl chloride to give the final product, 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691.

科学的研究の応用

3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 has been extensively studied for its potential therapeutic applications in various diseases, including pulmonary arterial hypertension (PAH), heart failure, and sickle cell disease. In preclinical studies, 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 has been shown to improve hemodynamics, reduce pulmonary vascular resistance, and increase exercise capacity in animal models of PAH. In addition, 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 has been shown to reduce cardiac hypertrophy and improve cardiac function in animal models of heart failure. Furthermore, 3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide 73-6691 has been shown to inhibit sickle cell hemoglobin polymerization, which may have therapeutic implications for sickle cell disease.

特性

製品名

3-bromo-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide

分子式

C18H19BrN2O3

分子量

391.3 g/mol

IUPAC名

3-bromo-N-[4-(2-methoxyethylcarbamoyl)phenyl]-4-methylbenzamide

InChI

InChI=1S/C18H19BrN2O3/c1-12-3-4-14(11-16(12)19)18(23)21-15-7-5-13(6-8-15)17(22)20-9-10-24-2/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23)

InChIキー

UDWAPJNNTFDRBV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCOC)Br

正規SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCOC)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。